molecular formula C12H4Cl4N2O5 B14591750 1,2,4,5-Tetrachloro-3-(2,4-dinitrophenoxy)benzene CAS No. 61368-87-4

1,2,4,5-Tetrachloro-3-(2,4-dinitrophenoxy)benzene

Cat. No.: B14591750
CAS No.: 61368-87-4
M. Wt: 398.0 g/mol
InChI Key: BEGWZGVUKSBVLI-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrachloro-3-(2,4-dinitrophenoxy)benzene is an organic compound with a complex structure, characterized by the presence of multiple chlorine and nitro groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5-Tetrachloro-3-(2,4-dinitrophenoxy)benzene typically involves the nitration of 1,2,4,5-tetrachlorobenzene followed by the introduction of the phenoxy group. The nitration process requires concentrated nitric acid and sulfuric acid as catalysts, and the reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for maximum yield and purity. The process includes steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetrachloro-3-(2,4-dinitrophenoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products with different functional groups replacing the chlorine atoms.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Oxidized derivatives, although these are less frequently studied.

Scientific Research Applications

1,2,4,5-Tetrachloro-3-(2,4-dinitrophenoxy)benzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard for quantitative analysis by nuclear magnetic resonance (NMR).

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in drug development and as a model compound for studying the effects of chlorinated and nitroaromatic compounds.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetrachloro-3-(2,4-dinitrophenoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple chlorine and nitro groups allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,4,5-Tetrachloro-3-nitrobenzene: A related compound with similar structural features but fewer nitro groups.

    2,3,5,6-Tetrachloronitrobenzene: Another isomer with a different arrangement of chlorine and nitro groups.

Uniqueness

1,2,4,5-Tetrachloro-3-(2,4-dinitrophenoxy)benzene is unique due to the combination of its multiple chlorine and nitro groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific research and industrial applications where such properties are desired.

Properties

CAS No.

61368-87-4

Molecular Formula

C12H4Cl4N2O5

Molecular Weight

398.0 g/mol

IUPAC Name

1,2,4,5-tetrachloro-3-(2,4-dinitrophenoxy)benzene

InChI

InChI=1S/C12H4Cl4N2O5/c13-6-4-7(14)11(16)12(10(6)15)23-9-2-1-5(17(19)20)3-8(9)18(21)22/h1-4H

InChI Key

BEGWZGVUKSBVLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2=C(C(=CC(=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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